2-methyl-4-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves multiple steps, starting from readily available starting materialsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring could produce a furanone .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-4-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar biological activities and structural features.
Imidazole Containing Compounds: Known for their antimicrobial and therapeutic potential.
Thiazole Derivatives: Exhibit diverse biological activities, including anti-inflammatory and analgesic effects.
Uniqueness
What sets 2-methyl-4-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide apart is its unique combination of functional groups and structural complexity, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C29H23N5O4 |
---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
2-methyl-4-[5-(4-methyl-3-nitrophenyl)furan-2-yl]-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C29H23N5O4/c1-17-12-13-19(16-23(17)34(36)37)24-14-15-25(38-24)27-26(28(35)31-20-8-4-3-5-9-20)18(2)30-29-32-21-10-6-7-11-22(21)33(27)29/h3-16,27H,1-2H3,(H,30,32)(H,31,35) |
InChI Key |
XBZFCUZMAJJKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C3C(=C(NC4=NC5=CC=CC=C5N34)C)C(=O)NC6=CC=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.